![molecular formula C16H17N5O3 B2884467 8-(furan-2-ylmethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 900295-24-1](/img/structure/B2884467.png)
8-(furan-2-ylmethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Overview
Description
8-(furan-2-ylmethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C16H17N5O3 and its molecular weight is 327.344. The purity is usually 95%.
The exact mass of the compound 8-(furan-2-ylmethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 8-(furan-2-ylmethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(furan-2-ylmethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Serotonin Receptor Affinity and Antidepressant Potential
Research has highlighted the synthesis and evaluation of various derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione for their potential antidepressant and anxiolytic effects. These compounds have shown promising results in preliminary pharmacological evaluations, indicating their potential as lead compounds for antidepressant and/or anxiolytic applications. The studies have focused on the compounds' affinity for serotonin (5-HT1A/5-HT7) receptors and their inhibitor activity against phosphodiesterases (PDE4B and PDE10A), with some derivatives demonstrating significant antidepressant and anxiolytic effects in animal models. These findings suggest a basis for the development of new therapeutic agents targeting affective disorders (Zagórska et al., 2016).
Molecular Docking and SAR Studies
Further research has delved into the structure-activity relationships (SAR) of these compounds, employing molecular docking studies to understand their interaction with receptor sites. These investigations have identified specific structural features that contribute to receptor affinity and selectivity, especially towards 5-HT1A and 5-HT7 receptors. This detailed understanding supports the rational design of more effective and selective therapeutic agents based on the imidazo[2,1-f]purine-2,4-dione scaffold (Zagórska et al., 2015).
Antiprotozoal Activity
Apart from their potential in treating affective disorders, derivatives of imidazo[2,1-f]purine-2,4-dione have also been explored for their antiprotozoal activity. Novel compounds have been synthesized and evaluated against various protozoal pathogens, demonstrating significant in vitro and in vivo activities. These studies highlight the versatility of the imidazo[2,1-f]purine scaffold in the development of new agents for the treatment of protozoal infections (Ismail et al., 2004).
Mechanism of Action
Target of Action
The primary targets of the compound “8-(furan-2-ylmethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione” are currently unknown. The compound’s structure suggests it may interact with proteins or enzymes that recognize or process similar molecular structures
Mode of Action
Based on its structural similarity to other known compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces . The exact changes resulting from these interactions would depend on the specific targets involved.
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. Given its unique structure, it could potentially interfere with several biochemical pathways, leading to various downstream effects
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. Its bioavailability, which is influenced by these properties, is also unknown. Factors such as solubility, stability, and permeability could influence its absorption and distribution within the body .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Depending on its targets and mode of action, it could potentially influence cell signaling, enzyme activity, or other cellular processes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability . For instance, extreme pH or temperature conditions could affect the compound’s structure and, consequently, its interaction with its targets.
properties
IUPAC Name |
6-(furan-2-ylmethyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O3/c1-9-10(2)21-12-13(18(3)16(23)19(4)14(12)22)17-15(21)20(9)8-11-6-5-7-24-11/h5-7H,8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJXLTSQPQYVWQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1CC4=CC=CO4)N(C(=O)N(C3=O)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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